(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
Description
(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic compound featuring a piperazine core substituted with a 6-phenylpyrimidin-4-yl group and a 2-nitrophenyl methanone moiety. Its synthesis likely involves coupling reactions between functionalized piperazine intermediates and activated carbonyl derivatives, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
(2-nitrophenyl)-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(17-8-4-5-9-19(17)26(28)29)25-12-10-24(11-13-25)20-14-18(22-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADHJYUHBERCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-nitrophenyl and 6-phenylpyrimidin-4-yl intermediates, followed by their coupling with piperazine under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and ensuring that the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Nitro derivatives of the phenyl and pyrimidinyl rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and phenylpyrimidinyl groups are crucial for its binding affinity and specificity, while the piperazinyl group enhances its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Substituents
- Benzhydryl and bis(4-Fluorophenyl)methyl Groups: Compounds like (4-Benzhydrylpiperazin-1-yl)(1-((2-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4g, 31% yield) and derivatives with bis(4-fluorophenyl)methyl groups (4j, 57% yield) highlight the impact of bulky substituents on synthesis efficiency. The lower yield of 4g compared to 4j suggests steric hindrance from benzhydryl may complicate reactions .
- Heterocyclic Moieties: The target compound’s pyrimidine group contrasts with sulfonamide-linked piperidines (e.g., 4f–4k) or furan-containing analogs (e.g., 4-(4-aminophenyl)piperazin-1-ylmethanone). Pyrimidine’s nitrogen-rich structure may enhance binding to biological targets compared to furan’s oxygen-based heterocycle .
Nitrophenyl Positional Isomerism
- 2-Nitrophenyl vs. 3-/4-Nitrophenyl : Analogs with para-nitro groups (e.g., 4i, 45% yield) generally show higher synthetic yields than ortho-substituted derivatives (e.g., 4g, 31% yield), likely due to reduced steric interference during coupling reactions. The target compound’s 2-nitrophenyl group may similarly lower yield compared to its meta or para isomers .
Spectroscopic and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- NMR Shifts : The ortho-nitro group in the target compound would likely cause distinct upfield/downfield shifts in $ ^1H $- and $ ^{13}C $-NMR compared to para-nitro analogs due to altered electron-withdrawing effects and ring current anisotropy .
- Mass Spectrometry : All analogs in show [M+1]+ peaks in ESI-MS, suggesting the target compound would similarly exhibit a molecular ion peak consistent with its molecular formula .
Comparative Data Table
| Compound Name/ID | Piperazine Substituent | Aryl/Functional Group | Yield (%) | Key Biological Activity | Reference |
|---|---|---|---|---|---|
| 4g | Benzhydryl | 2-Nitrophenyl sulfonyl | 31 | Not specified | |
| 4j | bis(4-Fluorophenyl)methyl | 2-Nitrophenyl sulfonyl | 57 | Carbonic Anhydrase I inhibition | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Furan-2-yl | - | Potential enzyme modulation | |
| Target Compound | 6-Phenylpyrimidin-4-yl | 2-Nitrophenyl methanone | - | Hypothesized enzyme inhibition | - |
Biological Activity
The compound (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : Not explicitly listed but can be referenced through its unique identifiers.
The biological activity of nitro-containing compounds often involves the generation of reactive intermediates upon reduction, leading to various cellular effects. For instance, nitro groups can be reduced to form nitroso species that interact with DNA, resulting in cytotoxicity and potential antitumor effects .
Antimicrobial Activity
Nitro compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to toxic intermediates that damage microbial DNA. This class of compounds includes well-known antibiotics like metronidazole, which operates similarly to proposed mechanisms for (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone .
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For example, chloroethyl pyrimidine nucleosides have been shown to inhibit cell proliferation in various cancer cell lines . The presence of the piperazine moiety may enhance these effects by improving solubility and bioavailability.
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxicity of various nitro-containing compounds, it was found that derivatives similar to (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone displayed potent inhibition against several cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
- Antimicrobial Evaluation : A comparative analysis of nitro derivatives revealed that those with structural similarities to the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, reinforcing the potential for its use in treating infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
